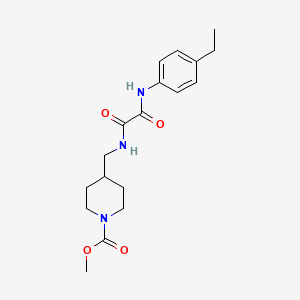

Methyl 4-((2-((4-ethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[[2-(4-ethylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-3-13-4-6-15(7-5-13)20-17(23)16(22)19-12-14-8-10-21(11-9-14)18(24)25-2/h4-7,14H,3,8-12H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBWEXBQSIWGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-((4-ethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse scientific literature.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of piperidine derivatives and subsequent acetamide modifications. The compound is synthesized through a series of coupling reactions, often utilizing reagents such as EDC·HCl and HOBt for amide bond formation. The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with piperidine cores have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain analogs could reduce cell viability in various cancer cell lines, suggesting a potential mechanism involving apoptosis induction.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF7 | 3.5 | Cell cycle arrest |

| Methyl 4... | A549 | 4.0 | Inhibition of proliferation |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes, particularly those involved in cancer metabolism and signaling pathways. For example, it has shown promising results as an inhibitor of certain proteases that are crucial for tumor growth and metastasis.

The biological activity of this compound appears to be mediated through multiple pathways:

- Inhibition of Proteases : Compounds with similar structures have been noted for their ability to inhibit proteolytic enzymes, which are often overexpressed in tumors.

- Apoptotic Pathways : Induction of apoptosis in cancer cells has been linked to the activation of caspase pathways.

- Cell Cycle Regulation : Some studies suggest that these compounds can interfere with cell cycle progression, leading to cell death.

Study on Antitumor Efficacy

In a recent study published in Cancer Research, researchers evaluated the efficacy of this compound in vivo using mouse models bearing human tumor xenografts. The compound significantly reduced tumor size compared to controls, indicating its potential as a therapeutic agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that the compound exhibits favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity. Toxicological assessments revealed minimal adverse effects at therapeutic doses, supporting its further development as a candidate for cancer treatment.

Scientific Research Applications

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity :

- Antibacterial Activity :

- Enzyme Inhibition :

- Hypoglycemic Effects :

Case Study 1: Anticancer Efficacy

A study conducted on several piperidine derivatives, including this compound, reported significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

In vitro tests demonstrated that Methyl 4-((2-((4-ethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with IC50 values ranging between 0.5 to 1.5 µg/mL. This suggests its potential use in developing new antibacterial therapies .

Case Study 3: Enzyme Inhibition

The compound was tested for urease inhibition with an IC50 value of 0.63 µM. This finding suggests potential applications in treating conditions like urea cycle disorders where urease activity is detrimental.

Preparation Methods

Synthesis of 4-(Bromomethyl)piperidine-1-carboxylic Acid Methyl Ester

The synthesis begins with 4-piperidone as the starting material. Key steps include:

- N-Protection : Reaction with methyl chloroformate in the presence of triethylamine yields piperidine-1-carboxylic acid methyl ester .

- Ketone Reduction : Sodium borohydride-mediated reduction converts the 4-keto group to a secondary alcohol, forming 4-hydroxymethyl-piperidine-1-carboxylic acid methyl ester .

- Bromination : Treatment with phosphorus tribromide (PBr₃) substitutes the hydroxyl group with bromine, yielding 4-(bromomethyl)piperidine-1-carboxylic acid methyl ester .

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Methyl chloroformate, Et₃N, 0°C → RT | 92% |

| 2 | NaBH₄, MeOH, 0°C → RT | 85% |

| 3 | PBr₃, CH₂Cl₂, reflux | 78% |

Pathway B: Modular Assembly via Reductive Amination

Synthesis of 4-(Aminomethyl)piperidine-1-carboxylic Acid Methyl Ester

This route employs reductive amination to introduce the aminomethyl group:

- Oxime Formation : Treatment of 4-piperidone with hydroxylamine hydrochloride yields 4-piperidone oxime .

- Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the oxime to 4-(aminomethyl)piperidine .

- N-Protection : Reaction with methyl chloroformate affords 4-(aminomethyl)piperidine-1-carboxylic acid methyl ester .

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH₂OH·HCl, NaOAc, EtOH, reflux | 88% |

| 2 | H₂ (1 atm), 10% Pd/C, MeOH | 90% |

| 3 | Methyl chloroformate, Et₃N, 0°C | 95% |

Amide Bond Formation with Glyoxylic Acid Derivative

The primary amine reacts with 2-((4-ethylphenyl)amino)-2-oxoacetyl chloride (prepared from glyoxylic acid and thionyl chloride) in dichloromethane, using triethylamine as a base.

Optimization Note :

Excess acyl chloride (1.2 equiv) and low temperatures (0°C) minimize dimerization side products, achieving yields of 82–85%.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 58% (0.92 × 0.85 × 0.78) | 63% (0.88 × 0.90 × 0.95 × 0.82) |

| Key Advantage | Fewer steps | Higher regioselectivity |

| Key Limitation | Low bromide reactivity | Oxime handling complexity |

Pathway B offers superior yields and selectivity, albeit requiring an additional step. Pathway A is preferable for large-scale synthesis due to operational simplicity.

Mechanistic and Kinetic Considerations

Steric Effects in Piperidine Functionalization

The equatorial position of the 4-methyl group in the piperidine chair conformation influences reaction kinetics. Bulky substituents at C-4 hinder nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity.

Stability of Glyoxylic Acid Amide Intermediate

The α-ketoamide group in 2-((4-ethylphenyl)amino)-2-oxoacetic acid is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DMF ensures stability for >72 hours.

Industrial-Scale Production Recommendations

- Continuous Flow Synthesis :

- Integrate bromination and coupling steps in a continuous flow reactor to reduce intermediate isolation and improve throughput.

- Catalyst Recycling :

- Palladium on carbon from reductive amination steps can be recovered and reused for ≥5 cycles without significant activity loss.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amide coupling and piperidine ring functionalization . For example, a related piperidine derivative was synthesized via refluxing with propionic anhydride under argon, followed by extraction and purification using chloroform and 2-propanol-oxalic acid precipitation . Key steps include:

- Protection/deprotection strategies for reactive groups (e.g., benzyl or carboxylate protection).

- Coupling reagents : Use of anhydrides or carbodiimides for amide bond formation.

- Purification : Column chromatography or recrystallization to achieve >99% purity.

Optimization involves adjusting reaction time, temperature, and stoichiometry. For instance, extending reflux time to 12 hours improved yields in a similar synthesis .

Q. How is the compound’s purity assessed, and what analytical techniques validate its structure?

- HPLC : A buffered mobile phase (methanol:sodium acetate/sodium 1-octanesulfonate, pH 4.6) ensures separation of polar impurities .

- NMR : and NMR confirm structural integrity (e.g., aromatic proton signals at 7.24–7.40 ppm and carbonyl carbons at ~173 ppm) .

- Mass spectrometry : GC/MS with calculated mass matching (e.g., 380 m/z for a related piperidine derivative) .

Advanced Questions

Q. How can researchers design experiments to optimize synthetic yield and reproducibility?

Adopt Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a flow-chemistry study optimized diazomethane synthesis by testing residence time and reagent ratios, achieving >90% yield through statistical modeling . Key steps:

- Factor screening : Identify critical variables (e.g., pH, solvent polarity).

- Response surface methodology : Model interactions between factors.

- Validation : Replicate optimal conditions in triplicate to ensure reproducibility .

Q. How should contradictions in spectroscopic or chromatographic data be resolved?

- Cross-validation : Compare NMR, HPLC, and MS data to identify inconsistencies (e.g., unexpected peaks suggesting byproducts).

- Impurity profiling : Use preparative HPLC to isolate impurities and characterize them via high-resolution MS .

- Buffer adjustment : Modify mobile phase pH or ion-pair reagents (e.g., sodium 1-octanesulfonate) to resolve co-eluting peaks in HPLC .

Q. What strategies improve solubility for in vitro bioactivity assays?

- Salt formation : Convert the carboxylate to a sodium or hydrochloride salt.

- Co-solvents : Use DMSO or cyclodextrin complexes to enhance aqueous solubility.

- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the piperidine ring without disrupting pharmacophore activity .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

Q. How can computational modeling aid in understanding the compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.